molecular formula C10H7BrO4S B12984400 Ethyl 6-bromo-2-thioxo-1,3-benzodioxole-5-carboxylate

Ethyl 6-bromo-2-thioxo-1,3-benzodioxole-5-carboxylate

Cat. No.: B12984400
M. Wt: 303.13 g/mol
InChI Key: NBTQPHJIWWXYRX-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-thioxo-1,3-benzodioxole-5-carboxylate is a complex organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a bromine atom, a thioxo group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-thioxo-1,3-benzodioxole-5-carboxylate typically involves the bromination of a precursor compound followed by esterification. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under radical conditions . The reaction is initiated by a light source, such as a tungsten bulb, which facilitates the formation of the brominated intermediate . This intermediate is then subjected to esterification using ethanol and a suitable acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-thioxo-1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-thioxo-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Ethyl 6-bromo-2-thioxo-1,3-benzodioxole-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H7BrO4S

Molecular Weight

303.13 g/mol

IUPAC Name

ethyl 6-bromo-2-sulfanylidene-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C10H7BrO4S/c1-2-13-9(12)5-3-7-8(4-6(5)11)15-10(16)14-7/h3-4H,2H2,1H3

InChI Key

NBTQPHJIWWXYRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1Br)OC(=S)O2

Origin of Product

United States

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